molecular formula C10H20O2S B11462460 (Octylsulfanyl)acetic acid CAS No. 7252-60-0

(Octylsulfanyl)acetic acid

Cat. No.: B11462460
CAS No.: 7252-60-0
M. Wt: 204.33 g/mol
InChI Key: ZAUNEXPULNQGCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octylsulfanyl)acetic acid typically involves the reaction of octanethiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

    Reactants: Octanethiol and chloroacetic acid.

    Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Procedure: The octanethiol is added to a solution of chloroacetic acid in the presence of the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities.

    Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Octylsulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol (octanethiol).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Octylsulfanyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Octylsulfanyl)acetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in sulfur metabolism and fatty acid synthesis.

    Pathways: It may influence oxidative stress pathways due to its potential antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    (Hexylsulfanyl)acetic acid: Similar structure but with a shorter alkyl chain.

    (Dodecylsulfanyl)acetic acid: Similar structure but with a longer alkyl chain.

    Thioacetic acid: Contains a thiol group but lacks the long alkyl chain.

Uniqueness

(Octylsulfanyl)acetic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties

Properties

CAS No.

7252-60-0

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-octylsulfanylacetic acid

InChI

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

ZAUNEXPULNQGCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC(=O)O

Origin of Product

United States

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